molecular formula C24H19BrN2O2 B4169894 2-[2-(benzyloxy)-5-bromophenyl]-5-oxo-1-phenyl-2-pyrrolidinecarbonitrile

2-[2-(benzyloxy)-5-bromophenyl]-5-oxo-1-phenyl-2-pyrrolidinecarbonitrile

Cat. No. B4169894
M. Wt: 447.3 g/mol
InChI Key: KZYOIJKSCMSKOW-UHFFFAOYSA-N
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Description

2-[2-(benzyloxy)-5-bromophenyl]-5-oxo-1-phenyl-2-pyrrolidinecarbonitrile, also known as BPPC, is a chemical compound that has been studied for its potential applications in scientific research. BPPC belongs to the class of pyrrolidinecarbonitrile compounds, which have been found to have various biological activities.

Mechanism of Action

The mechanism of action of 2-[2-(benzyloxy)-5-bromophenyl]-5-oxo-1-phenyl-2-pyrrolidinecarbonitrile is not fully understood, but it is believed to involve the modulation of certain receptors and enzymes in the body. Studies have shown that 2-[2-(benzyloxy)-5-bromophenyl]-5-oxo-1-phenyl-2-pyrrolidinecarbonitrile can bind to the cannabinoid CB1 receptor, which is involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects:
2-[2-(benzyloxy)-5-bromophenyl]-5-oxo-1-phenyl-2-pyrrolidinecarbonitrile has been found to have various biochemical and physiological effects in laboratory experiments. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. 2-[2-(benzyloxy)-5-bromophenyl]-5-oxo-1-phenyl-2-pyrrolidinecarbonitrile has also been found to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[2-(benzyloxy)-5-bromophenyl]-5-oxo-1-phenyl-2-pyrrolidinecarbonitrile in laboratory experiments is its ability to exhibit multiple biological activities, making it a versatile compound for studying various physiological processes. However, one limitation of 2-[2-(benzyloxy)-5-bromophenyl]-5-oxo-1-phenyl-2-pyrrolidinecarbonitrile is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-[2-(benzyloxy)-5-bromophenyl]-5-oxo-1-phenyl-2-pyrrolidinecarbonitrile and other pyrrolidinecarbonitrile compounds. One potential direction is the development of new drugs based on the structure of 2-[2-(benzyloxy)-5-bromophenyl]-5-oxo-1-phenyl-2-pyrrolidinecarbonitrile, which may have improved efficacy and reduced toxicity compared to existing drugs. Another direction is the investigation of the mechanism of action of 2-[2-(benzyloxy)-5-bromophenyl]-5-oxo-1-phenyl-2-pyrrolidinecarbonitrile and other pyrrolidinecarbonitrile compounds, which may provide insights into the regulation of various physiological processes. Finally, the study of 2-[2-(benzyloxy)-5-bromophenyl]-5-oxo-1-phenyl-2-pyrrolidinecarbonitrile and other pyrrolidinecarbonitrile compounds in animal models may provide valuable information for the development of new therapies for various diseases.

Scientific Research Applications

2-[2-(benzyloxy)-5-bromophenyl]-5-oxo-1-phenyl-2-pyrrolidinecarbonitrile has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

2-(5-bromo-2-phenylmethoxyphenyl)-5-oxo-1-phenylpyrrolidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN2O2/c25-19-11-12-22(29-16-18-7-3-1-4-8-18)21(15-19)24(17-26)14-13-23(28)27(24)20-9-5-2-6-10-20/h1-12,15H,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYOIJKSCMSKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1=O)C2=CC=CC=C2)(C#N)C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(benzyloxy)-5-bromophenyl]-5-oxo-1-phenyl-2-pyrrolidinecarbonitrile
Reactant of Route 2
2-[2-(benzyloxy)-5-bromophenyl]-5-oxo-1-phenyl-2-pyrrolidinecarbonitrile
Reactant of Route 3
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2-[2-(benzyloxy)-5-bromophenyl]-5-oxo-1-phenyl-2-pyrrolidinecarbonitrile
Reactant of Route 4
2-[2-(benzyloxy)-5-bromophenyl]-5-oxo-1-phenyl-2-pyrrolidinecarbonitrile
Reactant of Route 5
2-[2-(benzyloxy)-5-bromophenyl]-5-oxo-1-phenyl-2-pyrrolidinecarbonitrile
Reactant of Route 6
Reactant of Route 6
2-[2-(benzyloxy)-5-bromophenyl]-5-oxo-1-phenyl-2-pyrrolidinecarbonitrile

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